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Compound of Interest

Compound Name: Bis(6-Bromoquinoline)sulfate

Cat. No.: B1372230

An In-Depth Technical Guide to the Physicochemical Properties of Bis(6-
Bromogquinoline)sulfate

Introduction

Bis(6-Bromoquinoline)sulfate is a chemical compound distinguished by its structure, which
features two 6-bromoquinoline moieties linked via a sulfate group.[1] This arrangement, formed
through a classic acid-base reaction where the Lewis base nitrogen of the quinoline ring is
protonated by sulfuric acid, results in a salt with distinct physicochemical properties compared
to its parent heterocycle, 6-bromoquinoline.[1] The presence of the sulfate counter-ion
generally enhances aqueous solubility and modifies the crystalline structure, making it a
compound of interest for various applications, from a versatile intermediate in organic synthesis
to a reagent in biochemical assays.[1]

Derivatives of 6-bromoquinoline have garnered significant attention in medicinal chemistry for
their potential as antimicrobial and anticancer agents, with some inhibiting critical cellular
pathways like the PISK/Akt/mTOR signaling cascade.[1][2] Understanding the core
physicochemical properties of Bis(6-Bromoquinoline)sulfate is therefore paramount for
researchers in drug discovery and development, as these characteristics govern its reactivity,
formulation, handling, and analytical characterization.

This technical guide provides a comprehensive examination of the synthesis, purification, and
detailed analytical protocols for Bis(6-Bromoquinoline)sulfate, offering field-proven insights
and methodologies for its effective application in a research setting.
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Section 1: Chemical Identity and Molecular
Structure

A precise understanding of the molecular identity is the foundation of all subsequent chemical
and biological investigations.

Compound Ildentification

The fundamental identifiers for Bis(6-Bromoquinoline)sulfate are summarized below,
providing a clear reference for procurement, registration, and literature searches.

Property Value Source(s)
CAS Number 1072944-78-5 [1][3]
Molecular Formula C1sH14Bra2N204S [1]
Molecular Weight 514.2 g/mol [1]

IUPAC Name 6-bromoquinoline;sulfuric acid [1]

C1=CC2=C(C=CC(=C2)Br)N=
Canonical SMILES Cl.C1=CC2=C(C=CC(=C2)Br) [1]
N=C1.0S(=0)(=0)O

FKKDZNQCLIGYAM-
INChl Key [1]
UHFFFAOYSA-N

Molecular Structure and Rationale

The structure of Bis(6-Bromoquinoline)sulfate is that of a salt. It consists of two protonated 6-
bromoquinoline cations (quinolinium ions) and one sulfate dianion. The protonation occurs at
the nitrogen atom of the quinoline ring, which possesses a lone pair of electrons and acts as a
Lewis base.[1] This interaction is crucial as it significantly alters the molecule's properties from
the parent 6-bromoquinoline, most notably by increasing its polarity and potential for hydrogen
bonding, thereby enhancing its solubility in polar solvents.[1]

Caption: Structure of Bis(6-Bromoquinoline)sulfate.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1372230?utm_src=pdf-body
https://www.smolecule.com/products/s809425
https://m.molbase.com/moldata/834144.html
https://www.smolecule.com/products/s809425
https://www.smolecule.com/products/s809425
https://www.smolecule.com/products/s809425
https://www.smolecule.com/products/s809425
https://www.smolecule.com/products/s809425
https://www.benchchem.com/product/b1372230?utm_src=pdf-body
https://www.smolecule.com/products/s809425
https://www.smolecule.com/products/s809425
https://www.benchchem.com/product/b1372230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Section 2: Synthesis and Purification

The preparation of high-purity Bis(6-Bromoquinoline)sulfate is a critical prerequisite for its
use in sensitive applications. The process involves the synthesis of the 6-bromoquinoline
precursor followed by salt formation and purification.

Synthesis Pathway

The most common route involves a two-stage process: the synthesis of 6-bromoquinoline,
often via the Skraup reaction, followed by its reaction with sulfuric acid.[1][4][5]

o Stage 1: Synthesis of 6-Bromoquinoline: The Skraup reaction is a classic method for
quinoline synthesis, involving the reaction of an aniline (in this case, p-bromoaniline) with
glycerol, an acid catalyst (sulfuric acid), and an oxidizing agent.[4][5] The sulfuric acid serves
to dehydrate the glycerol into acrolein, which then reacts with the aniline through a series of
steps including Michael addition, cyclization, and oxidation to form the quinoline ring.[5]

e Stage 2: Salt Formation: Two equivalents of the synthesized 6-bromoquinoline are reacted
with one equivalent of sulfuric acid.[1] This is an exothermic acid-base reaction where the
quinoline nitrogen is protonated, leading to the formation of the sulfate salt.

Caption: General workflow for synthesis and purification.

Purification Protocol: Recrystallization

Recrystallization is the preferred method for purifying the final product, leveraging the
compound's good solubility in polar solvents at high temperatures and poor solubility at lower
temperatures.[1]

» Rationale for Solvent Choice: Polar solvents such as ethanol, methanol, or water are
effective for this process.[1] Their polarity is well-suited to dissolve the ionic sulfate salt at
elevated temperatures. The significant drop in solubility upon cooling allows for efficient
recovery of the purified compound as crystals, leaving impurities behind in the solvent.

Step-by-Step Protocol:

o Dissolution: Place the crude Bis(6-Bromoquinoline)sulfate in an Erlenmeyer flask. Add a
minimal amount of the chosen solvent (e.g., ethanol).
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» Heating: Gently heat the mixture on a hot plate with stirring until the solid completely
dissolves. Add more solvent dropwise if necessary to achieve full dissolution, avoiding an
excess which would reduce yield.

o Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room
temperature. Slow cooling encourages the formation of larger, purer crystals. The process
can be completed by placing the flask in an ice bath.

« |solation: Collect the crystals by vacuum filtration using a Buchner funnel.

e Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cold ethanol)
to remove any remaining soluble impurities from the crystal surfaces.[1] Using cold solvent is
critical to prevent the dissolution of the product.

e Drying: Dry the purified crystals under vacuum at room temperature to remove residual
solvent.

o Expert Insight: The potential for polymorphism exists, meaning the compound can form
different crystal structures depending on the crystallization conditions (solvent, temperature,
cooling rate).[1] This can impact physical properties like solubility and melting point.
Therefore, maintaining consistent and controlled crystallization conditions is crucial for
reproducible results.

Section 3: Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments
and are essential for designing experiments and formulations. While specific experimental data
for Bis(6-Bromoquinoline)sulfate is limited, the properties of its precursor, 6-bromoquinoline,
provide a useful baseline.
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Comments /

Property Value / Observation . Source(s)
Rationale
Light brown or light The sulfate salt is
Appearance yellow solid/liquid (for expected to be a [4]
6-bromoquinoline) crystalline solid.
The melting point of
the sulfate salt is
expected to be
) ) 19 - 24 °C (for 6- o )
Melting Point o significantly higher [41[6]
bromoquinoline) T
due to its ionic nature
and strong
intermolecular forces.
As a salt, Bis(6-
Bromoquinoline)sulfat
- ) 116 °C at 6 mmHg (for e will likely
Boiling Point o ) [41[6]
6-bromoquinoline) decompose at high
temperatures rather
than boil.
The ionic sulfate
Good solubility in moiety significantly
B polar solvents enhances solubility in
Solubility

(ethanol, methanol,

water).

polar media compared
to the parent 6-

bromoquinoline.

Section 4: Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of Bis(6-

Bromoquinoline)sulfate. The protocols described here are adapted from established methods

for quinoline derivatives and are directly applicable.[2][4][7]

Caption: Integrated workflow for analytical characterization.
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High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Causality: HPLC is the gold standard for determining the purity of organic compounds. A
reversed-phase method (e.g., using a C18 column) is ideal, as it separates compounds
based on hydrophobicity. The aromatic quinoline rings provide strong UV absorbance,
allowing for sensitive detection.[2]

Step-by-Step Protocol:

Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reversed-phase
column (e.g., 4.6 mm x 250 mm, 5 pum particle size).[2]

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and
water. A small amount of an acid modifier (e.g., 0.1% formic acid) is often added to improve
peak shape for nitrogen-containing heterocycles.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a
suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). Filter the
solution through a 0.45 um syringe filter before injection.[2]

Chromatographic Conditions:

o Flow Rate: 1.0 mL/min.[2]

o Injection Volume: 10 pL.

o Detection Wavelength: 254 nm (effective for aromatic systems).[2]

o Gradient: A gradient elution (e.g., starting with 10% acetonitrile and ramping to 90% over
20 minutes) is recommended to ensure elution of all potential impurities.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to
the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
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o Causality: NMR provides definitive structural information by probing the chemical
environment of *H and 13C nuclei. It can confirm the presence of the 6-bromoquinoline
skeleton, verify the protonation state of the nitrogen, and ensure the correct ratio of cation to
anion.[4][7]

Step-by-Step Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated
solvent, such as DMSO-ds or D20, which are capable of dissolving the salt.

e Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[7]

» 'H NMR Acquisition: Acquire the spectrum with standard parameters. The aromatic protons
of the quinoline ring are expected to appear in the 7.5-9.0 ppm range. The N-H proton will
likely be a broad signal at a higher chemical shift.

e 13C NMR Acquisition: Acquire a proton-decoupled spectrum. Aromatic carbons are expected
between 120-150 ppm.[7]

o Data Processing: Process the raw data (Fourier transform, phase correction, baseline
correction). The chemical shifts are referenced to the residual solvent peak. The integration
of the *H NMR signals should correspond to the number of protons in the structure.

Mass Spectrometry (MS) for Molecular Weight
Confirmation

o Causality: MS is used to confirm the molecular weight of the compound. Electrospray
lonization (ESI) is the preferred technique for salts as it can gently transfer the pre-formed
ions from solution into the gas phase for analysis.

Step-by-Step Protocol:

o Sample Preparation: Prepare a dilute solution (e.g., 1-10 ug/mL) of the sample in a solvent
compatible with ESI, such as methanol or acetonitrile/water.[7]

 Instrumentation: A mass spectrometer equipped with an ESI source.
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e MS Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum
in positive ion mode. The primary ion observed should be the 6-bromoquinolinium cation
[CoH7BrN]* at m/z = 208/210, showing the characteristic isotopic pattern of a single bromine
atom. The sulfate anion is not typically observed in positive mode.

o Data Analysis: Confirm that the observed m/z and isotopic pattern match the theoretical
values for the 6-bromoquinolinium cation.

Section 5: Applications and Biological Context

While Bis(6-Bromoquinoline)sulfate is primarily an intermediate, its structural motifs are
highly relevant in drug development.[1]

e Synthetic Intermediate: The bromine atom at the 6-position is a versatile handle for
introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig), allowing for the synthesis of diverse libraries of quinoline derivatives.[8]

 Biological Activity of Derivatives: Quinoline derivatives are known to possess a wide range of
biological activities. Specifically, compounds derived from 6-bromoquinoline have shown
promise as antimicrobial and anticancer agents.[1]

¢ Mechanism of Action Context: The anticancer activity of some quinoline-based compounds
has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is
a central regulator of cell growth, proliferation, and survival, and its dysregulation is a
common feature in many cancers.[2] Inhibiting key nodes in this pathway can halt
uncontrolled cell growth and induce apoptosis.
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Receptor Tyrosine Kinase Quinoline Derivatives
(e.g., EGFR) (Potential Inhibitors)

Click to download full resolution via product page
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

e Biochemical Reagent: Bis(6-Bromoquinoline)sulfate has been noted for its potential use
as a stain for proteins in polyacrylamide gels, offering a tool for protein visualization in
proteomics research.[1]

Conclusion

Bis(6-Bromoquinoline)sulfate is a compound whose value is defined by its distinct
physicochemical properties. The formation of a sulfate salt from the 6-bromoquinoline
precursor enhances polarity and solubility, facilitating its use in various synthetic and analytical
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contexts. Its true significance lies in its role as a key building block, where the quinoline scaffold
and reactive bromine handle allow for the development of novel molecules with potential
therapeutic applications, particularly in oncology. The methodologies for synthesis, purification,
and characterization outlined in this guide provide a robust framework for researchers to
reliably produce and validate this compound, enabling its effective use in advancing chemical
and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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